

Regaloside E HPLC-PDA analysis method

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Compound of Interest

Compound Name: *Regaloside E*

Cat. No.: *B13449502*

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An HPLC-PDA method for the quantitative analysis of **Regaloside E** has been developed and validated, providing a robust tool for researchers, scientists, and drug development professionals. This iridoid glycoside, a natural product isolated from plants such as *Lilium longiflorum* Thunb., can be reliably quantified using reversed-phase high-performance liquid chromatography coupled with a photodiode array detector (HPLC-PDA).[1]

Application Note

Introduction

Regaloside E is a naturally occurring iridoid glycoside that has been isolated from various plant species, including *Lilium lancifolium* Thunb.[2] Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, making them of significant interest in pharmaceutical research and herbal medicine. Accurate and precise analytical methods are crucial for the quality control of raw plant materials and extracts, as well as for pharmacokinetic and pharmacodynamic studies. This application note details a validated HPLC-PDA method for the quantitative determination of **Regaloside E**.

Chromatographic Conditions

The separation of **Regaloside E** is achieved on a C18 reversed-phase analytical column. A gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% v/v formic acid) allows for the effective separation of **Regaloside E** from other components in complex matrices.[2] The PDA detection is typically set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For a mixture of regalosides including **Regaloside E**, a wavelength of 305 nm has been successfully used.[3]

Method Validation

The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, sensitivity, accuracy, and precision.[4] The method is specific for **Regaloside E**, with no significant interference from other components in the analyzed samples.

Experimental Protocol

1. Materials and Reagents

- **Regaloside E** reference standard (purity $\geq 98\%$)[5]
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)
- Methanol (HPLC grade) for sample preparation
- Plant material or extract containing **Regaloside E**

2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Syringe filters (0.45 μm)

3. Chromatographic Conditions

Parameter	Condition
Column	Gemini C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile[2]
Gradient Elution	Time (min)
Flow Rate	1.0 mL/min[6]
Column Temperature	30°C[7]
Injection Volume	10 µL[6]
PDA Detection	305 nm[3]

4. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Regaloside E** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

- Plant Material: Accurately weigh about 1.0 g of the powdered plant material. Extract with 50 mL of methanol in an ultrasonic bath for 30 minutes. Centrifuge the extract and collect the supernatant. Repeat the extraction process twice. Combine the supernatants and evaporate to dryness under reduced pressure. Reconstitute the residue in 10 mL of methanol.
- Extracts: Accurately weigh the extract and dissolve it in methanol to a known concentration.
- Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter.[6]

6. Data Analysis

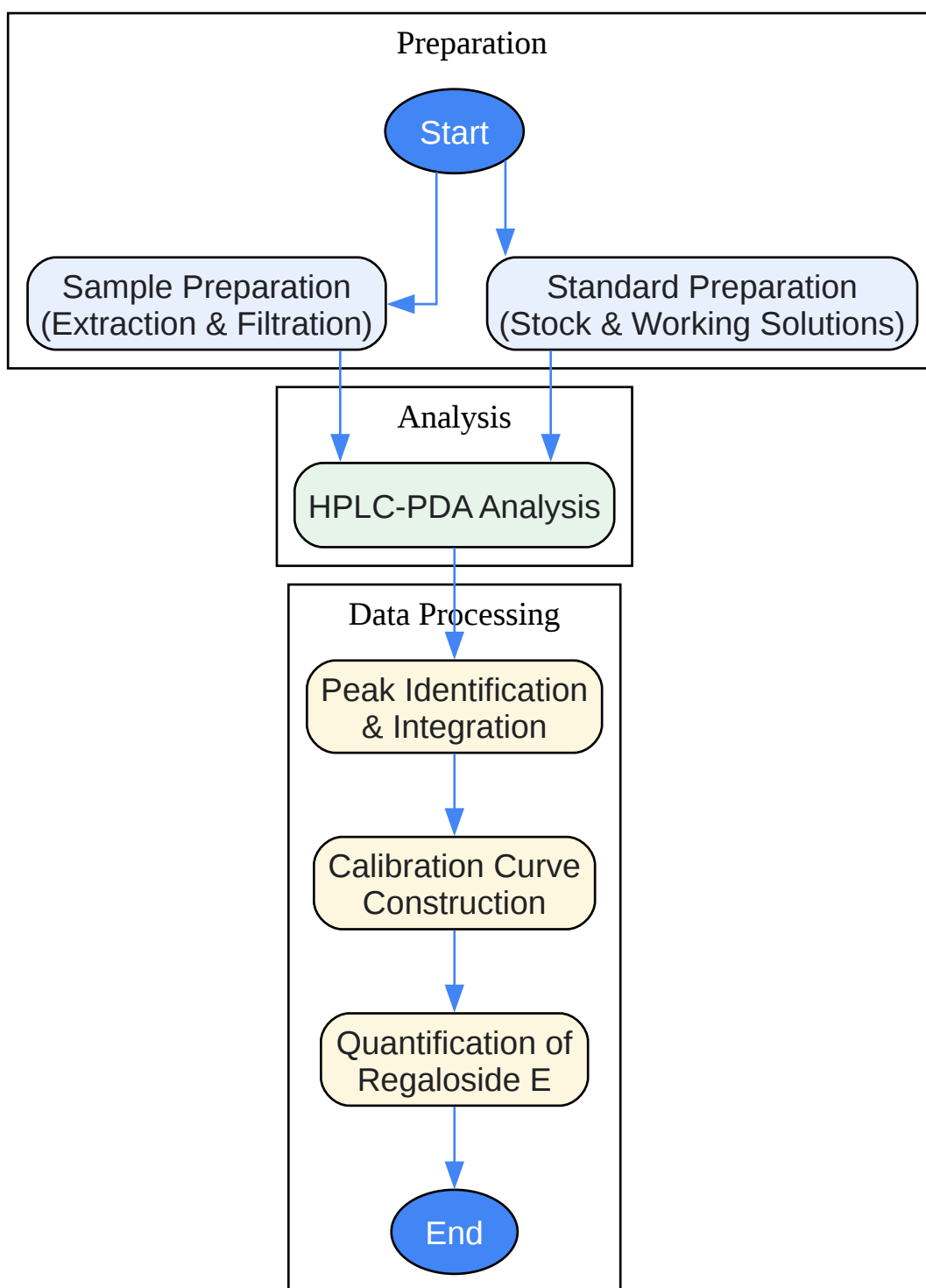
- Identify the **Regaloside E** peak in the sample chromatogram by comparing the retention time with that of the reference standard.
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Quantify the amount of **Regaloside E** in the sample using the regression equation from the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for the HPLC-PDA analysis of **Regaloside E**.^[2]

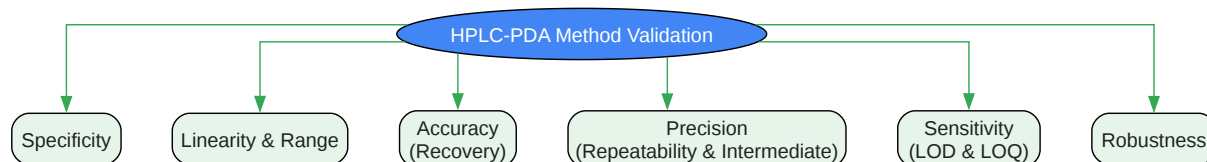
Parameter	Result
Linearity (r^2)	≥ 0.9999
Limit of Detection (LOD)	0.10–0.66 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	0.29–2.01 $\mu\text{g/mL}$
Accuracy (Recovery)	95.39–103.92%
Precision (RSD)	$< 2.78\%$

Visualizations



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Caption: Experimental workflow for **Regaloside E** analysis.



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Caption: Key parameters for method validation.

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